molecular formula C24H17F2N3O3 B2516890 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 894904-67-7

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2516890
CAS No.: 894904-67-7
M. Wt: 433.415
InChI Key: WSIIMXKVLUMZBN-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 6. Key structural features include:

  • Core: A 4-oxo-1,4-dihydro-1,8-naphthyridine scaffold, which confers rigidity and hydrogen-bonding capacity.
  • A 7-methyl group, likely influencing steric interactions. An acetamide side chain substituted with a 2,4-difluorophenyl group, contributing to metabolic stability and target selectivity.

Such compounds are often explored for kinase inhibition or antimicrobial activity due to their ability to mimic ATP-binding motifs or disrupt nucleic acid synthesis .

Properties

IUPAC Name

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O3/c1-14-7-9-17-23(32)18(22(31)15-5-3-2-4-6-15)12-29(24(17)27-14)13-21(30)28-20-10-8-16(25)11-19(20)26/h2-12H,13H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIIMXKVLUMZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Reaction Conditions for Key Synthesis Steps

Step Reagents/Conditions Yield (%) Citation
Acetylation Acetic anhydride, 80°C, 12 h 87
Oxidation SeO₂, dioxane, 80°C, 6 h 85
Benzoylation Benzoyl chloride, K₂CO₃, DCM, rt, 8 h 72
Acetamide Coupling TBTU, DCM, 2,4-difluorophenyl acetic acid, 12 h 64

Mechanistic Insights and Optimization

Role of Hydrogen Bonding in Intermediate Stability

Crystallographic studies of analogous naphthyridine-acetic acid co-crystals reveal that intermolecular hydrogen bonds (O–H···N and N–H···O) stabilize layered structures, complicating chromatographic separation. For the target compound, minimizing polar solvents during purification mitigates co-crystallization issues.

Solvent and Catalyst Selection

The use of TBTU as a coupling agent enhances amide bond formation efficiency by reducing racemization and side reactions. Anhydrous DCM ensures compatibility with moisture-sensitive intermediates, while lutidine acts as a proton scavenger.

Physicochemical Characterization

Spectral Data

  • IR (KBr) : Strong absorption at 1,680 cm⁻¹ (C=O stretch of acetamide), 1,720 cm⁻¹ (benzoyl C=O).
  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, naphthyridine H), 7.89–7.45 (m, 5H, benzoyl aromatic), 6.95–6.85 (m, 2H, difluorophenyl).
  • Molecular Weight : 466.32 g/mol (C₂₄H₁₇Cl₂N₃O₃).

Crystallographic Analysis

Single-crystal X-ray diffraction of related acetamide-naphthyridine derivatives reveals planar geometries with dihedral angles ≤8.7° between aromatic rings. Weak C–H···N interactions (2.67 Å) further stabilize the lattice.

Challenges and Mitigation Strategies

Purification Difficulties

Co-crystallization with acetic acid (from residual reagents) necessitates repeated washing with sodium bicarbonate. Gradient elution chromatography (ethyl acetate:hexane, 10–50%) improves separation efficiency.

Side Reactions

Over-oxidation during the selenium dioxide step is minimized by strict temperature control and incremental reagent addition.

Applications and Derivatives

The compound’s structural analogs exhibit potent anti-mycobacterial activity, with MIC values ≤1.56 µg/mL against Mycobacterium tuberculosis. Substitution at the difluorophenyl group modulates pharmacokinetic properties, enhancing bioavailability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions might convert the compound into more reduced forms.

    Substitution: The compound could undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized naphthyridine derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,4-difluorophenyl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,4-difluorophenyl)acetamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating their activity, and influencing various cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

1,8-Naphthyridine vs. 1,5-Naphthyridine and Quinoline Derivatives
  • 1,8-Naphthyridine (Target Compound) : The 1,8-nitrogen arrangement creates distinct electronic properties compared to 1,5-naphthyridines (e.g., compound 67 in ). The latter’s nitrogen positions alter dipole moments and hydrogen-bonding patterns, impacting target binding .

Substituent Effects

Compound ID Core Structure Position 3 Substituent Side Chain Substituent Key Properties
Target Compound 1,8-Naphthyridine Benzoyl N-(2,4-difluorophenyl)acetamide High lipophilicity; metabolic stability
: Compound 67 1,5-Naphthyridine Adamantyl carboxamide Pentyl Enhanced bulk; moderate solubility
: Compound 7f Quinoline Chloro, fluoro, carboxylate Sulfonamidoethylbenzyl Polar; potential for ionic interactions
  • Position 3 : The benzoyl group in the target compound may improve membrane permeability compared to the adamantyl carboxamide in 67 .
  • Side Chain : The 2,4-difluorophenyl group in the target compound enhances resistance to oxidative metabolism relative to the pentyl chain in 67 or the polar sulfonamidoethylbenzyl group in 7f .

Biological Activity

The compound 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,4-difluorophenyl)acetamide is a synthetic organic molecule belonging to the class of naphthyridine derivatives. This compound has garnered interest due to its complex structure and potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Structural Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C24H19F2N3O3
  • Molecular Weight : 425.49 g/mol
  • CAS Number : 894903-98-1

Molecular Structure

The compound features a naphthyridine core with a benzoyl group and a difluorophenyl acetamide moiety. The presence of multiple functional groups suggests a diverse range of potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that naphthyridine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to the one showed potent activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.5 - 16 μg/mL
Pseudomonas aeruginosa0.5 - 8 μg/mL

These findings suggest that the compound may possess significant antibacterial properties, potentially making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of naphthyridine derivatives. For instance, compounds exhibiting structural similarities to the target compound have demonstrated cytotoxic effects on various cancer cell lines:

Cancer Cell Line IC50 (μM)
MCF-7 (Breast cancer)10 - 20
HeLa (Cervical cancer)15 - 30
A549 (Lung cancer)12 - 25

These results indicate that the compound may interfere with cancer cell proliferation and could be further investigated for its potential as an anticancer agent .

The mechanism by which naphthyridine derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For example, docking studies have suggested that these compounds can inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

Additionally, structure–activity relationship (SAR) studies indicate that modifications in the side chains can significantly influence the biological efficacy of these compounds.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various naphthyridine derivatives against resistant strains of bacteria. The compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin and ampicillin. The study concluded that structural modifications could enhance potency and broaden the spectrum of activity .

Case Study: Anticancer Potential

Another investigation focused on the anticancer properties of naphthyridine derivatives in vitro. The results showed that compounds with similar structures induced apoptosis in cancer cells through mitochondrial pathways. This indicates potential therapeutic applications in oncology .

Q & A

Q. What are the key steps in synthesizing 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,4-difluorophenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Formation of the naphthyridinone core via cyclization of precursors (e.g., substituted pyridines or amines).
  • Introduction of the benzoyl group through acylation or coupling reactions.
  • Acetamide functionalization via nucleophilic substitution with 2,4-difluoroaniline derivatives.

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Exothermic steps (e.g., acylation) require cooling to 0–5°C to prevent side reactions .
  • pH adjustment : Neutral to slightly basic conditions (pH 7–8) stabilize intermediates during coupling .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzoyl protons at δ 7.5–8.0 ppm; acetamide carbonyl at ~170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the naphthyridine core .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₇H₂₀F₂N₃O₃: 488.15 g/mol) .

Q. What preliminary biological activities have been observed for this compound?

  • Anticancer potential : Inhibits proliferation in cancer cell lines (e.g., IC₅₀ ~10 µM in HeLa cells) via kinase or protease modulation .
  • Anti-inflammatory activity : Reduces TNF-α production in macrophages by 40–60% at 50 µM .
  • Caution : Activity varies with substituents; fluorophenyl groups enhance membrane permeability but may increase cytotoxicity .

Advanced Research Questions

Q. How can structural modifications enhance target specificity and reduce off-target effects?

  • Rational design :
    • Benzoyl group substitution : Electron-withdrawing groups (e.g., -NO₂) improve enzyme-binding affinity .
    • Fluorophenyl optimization : Para-fluorine substituents increase metabolic stability but may require balancing with toxicity .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like COX-2 or EGFR .

Q. What methodologies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Standardized assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., MTT assay at 48 hr).
  • Batch consistency : Confirm compound purity via HPLC and NMR for each experiment .
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement (e.g., Western blot for kinase inhibition) .

Q. How can X-ray crystallography elucidate the compound’s binding mode with biological targets?

  • Co-crystallization : Soak purified protein (e.g., kinase) with the compound at 10 mM in crystallization buffer.
  • Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) structures .
  • Refinement : SHELXL refines occupancy and B-factors to map interactions (e.g., hydrogen bonds with active-site residues) .

Q. What strategies mitigate toxicity in preclinical models while maintaining efficacy?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to reduce acute toxicity .
  • Pharmacokinetic profiling :
    • In vitro : Microsomal stability assays (e.g., human liver microsomes) identify metabolic hotspots.
    • In vivo : Dose escalation in rodents (1–50 mg/kg) monitors ALT/AST levels for hepatotoxicity .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield Optimization Tips
Naphthyridine formationCyclization at 80°C in DMF, 12 hrUse anhydrous DMF to avoid hydrolysis
BenzoylationBenzoyl chloride, Et₃N, 0°C, 2 hrSlow addition to control exotherm
Acetamide couplingEDC/HOBt, RT, 24 hrPre-activate carboxyl group

Q. Table 2: Comparative Biological Activities

Assay TypeResult (10 µM)Positive ControlReference
HeLa cell cytotoxicity65% inhibitionDoxorubicin (85%)
TNF-α inhibition55% reductionDexamethasone (70%)

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